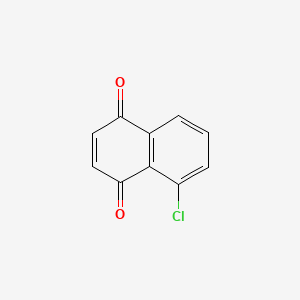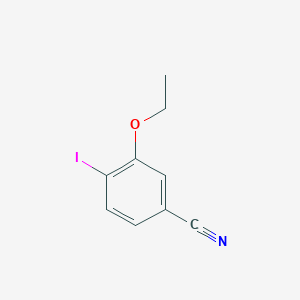![molecular formula C15H18Cl2N2O2 B15251937 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid CAS No. 93989-80-1](/img/structure/B15251937.png)
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is a synthetic compound known for its significant applications in medicinal chemistry. This compound is characterized by the presence of an indole ring substituted with a bis(2-chloroethyl)amino group, making it a potent alkylating agent. It is primarily used in the treatment of various cancers due to its ability to interfere with DNA replication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid typically involves multiple steps:
Indole Formation: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Substitution Reaction: The indole ring undergoes a substitution reaction with bis(2-chloroethyl)amine, facilitated by a base such as sodium hydride.
Propanoic Acid Addition: The final step involves the addition of a propanoic acid group to the indole ring, typically through a Friedel-Crafts acylation reaction using propanoic anhydride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions with nucleophiles such as thiols or amines can replace the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
科学的研究の応用
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its interactions with DNA and proteins, providing insights into cellular processes.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects primarily through alkylation of DNA. It forms covalent bonds with the guanine bases in DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and various proteins involved in the cell cycle .
類似化合物との比較
Similar Compounds
Chlorambucil: Another alkylating agent used in cancer treatment.
Melphalan: Similar in structure and function, used for multiple myeloma.
Bendamustine: Combines alkylating and antimetabolite properties, used for non-Hodgkin’s lymphoma.
Uniqueness
3-{5-[Bis(2-chloroethyl)amino]-1h-indol-3-yl}propanoic acid is unique due to its indole ring structure, which provides additional stability and specificity in its interactions with biological molecules. This makes it a valuable compound in both research and therapeutic applications.
特性
CAS番号 |
93989-80-1 |
|---|---|
分子式 |
C15H18Cl2N2O2 |
分子量 |
329.2 g/mol |
IUPAC名 |
3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-5-7-19(8-6-17)12-2-3-14-13(9-12)11(10-18-14)1-4-15(20)21/h2-3,9-10,18H,1,4-8H2,(H,20,21) |
InChIキー |
NNMLNBTUJCDHBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


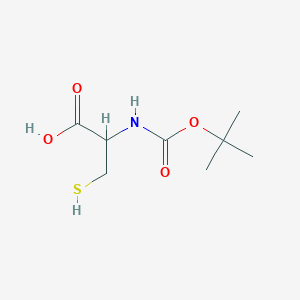
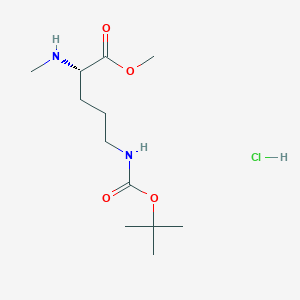
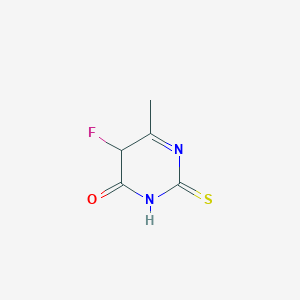
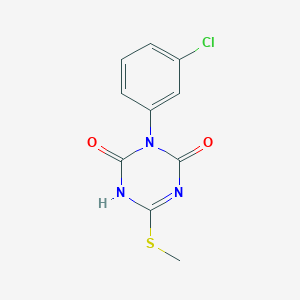
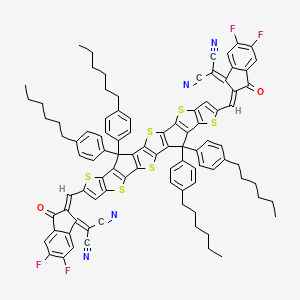
![Tert-butyl 3-[[10-[[3-(2-methylprop-2-enoylamino)propylamino]methyl]anthracen-9-yl]methylamino]propanoate](/img/structure/B15251885.png)
![6,8-Dichloroimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B15251892.png)
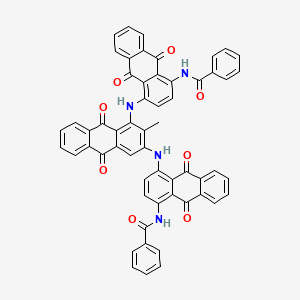
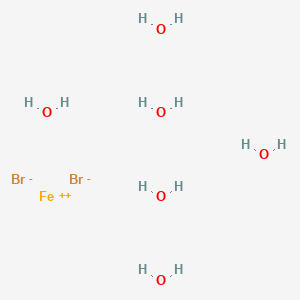
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)
![2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(dibenzo[b,d]furan-1-yl)-1,3,5-triazine](/img/structure/B15251923.png)
